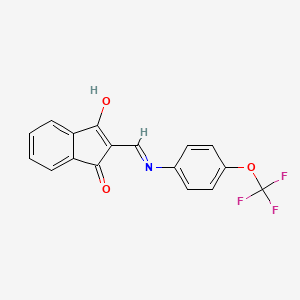
2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione
Descripción general
Descripción
2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione is a useful research compound. Its molecular formula is C17H10F3NO3 and its molecular weight is 333.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione is a synthetic compound that belongs to the indane-1,3-dione family, known for its diverse biological activities. This compound features a trifluoromethoxy group, which enhances its potential interactions with biological targets. The aim of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H10F3NO3
- Molecular Weight : 333.26 g/mol
- CAS Number : 946386-79-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through multiple mechanisms:
- Inhibition of Enzymatic Activity : The trifluoromethoxy group enhances the compound's ability to form hydrogen bonds with target enzymes, potentially leading to inhibition of cyclooxygenase (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes .
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell growth in human tumor cells with mean GI50 values around 15.72 μM .
Biological Activity Assessment
The biological activities were evaluated through various assays including:
- Cytotoxicity Assays : The National Cancer Institute (NCI) evaluated the compound against a panel of approximately sixty cancer cell lines, revealing an average growth inhibition rate of 12.53% .
- Enzyme Inhibition Studies : Molecular docking studies suggested that the electron-withdrawing trifluoromethoxy group plays a significant role in enhancing the inhibitory activity against COX and LOX enzymes .
Study 1: Anticancer Evaluation
In a study conducted by the NCI, this compound was tested for its anticancer properties. The compound demonstrated notable antitumor activity with an average GI50 value indicating effective cytotoxicity against multiple cancer types.
Study 2: Enzyme Interaction Analysis
Molecular docking studies revealed that the trifluoromethoxy group facilitated strong interactions with enzyme active sites, suggesting that modifications to this group could enhance the overall efficacy of the compound in therapeutic applications .
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
3-hydroxy-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)24-11-7-5-10(6-8-11)21-9-14-15(22)12-3-1-2-4-13(12)16(14)23/h1-9,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKIVJYKYPACND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101148769 | |
| Record name | 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946386-79-4 | |
| Record name | 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















